molecular formula C10H12ClF3N2O B1518743 N-(2-aminoethyl)-2-(trifluoromethyl)benzamide hydrochloride CAS No. 1171228-13-9

N-(2-aminoethyl)-2-(trifluoromethyl)benzamide hydrochloride

Cat. No.: B1518743
CAS No.: 1171228-13-9
M. Wt: 268.66 g/mol
InChI Key: YLJSNSHLRQAXBY-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2-(trifluoromethyl)benzamide hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its trifluoromethyl group attached to the benzamide structure, which imparts unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-(trifluoromethyl)benzoyl chloride and 2-aminoethanol.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation. The temperature is maintained around 0°C to 5°C to control the reaction rate.

  • Catalysts: No specific catalyst is required, but the reaction may be facilitated by using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches, with careful control of reaction parameters to ensure consistency and purity.

  • Purification: The crude product is purified using recrystallization techniques, often involving solvents like ethanol or methanol.

  • Quality Control: The final product undergoes rigorous quality control tests, including NMR spectroscopy, mass spectrometry, and HPLC to confirm its structure and purity.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Amines derived from the nitro group.

  • Substitution: Cyanide derivatives of the trifluoromethyl group.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to biological targets, leading to its biological activity. The exact mechanism may involve modulation of enzyme activity or inhibition of specific signaling pathways.

Comparison with Similar Compounds

  • N-(2-Aminoethyl)acetamide: Similar structure but lacks the trifluoromethyl group.

  • 2-(Trifluoromethyl)benzamide: Similar to the target compound but without the aminoethyl group.

  • N-(2-Aminoethyl)benzamide: Similar to the target compound but without the trifluoromethyl group.

Uniqueness: The presence of both the aminoethyl and trifluoromethyl groups in the target compound imparts unique chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

N-(2-aminoethyl)-2-(trifluoromethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O.ClH/c11-10(12,13)8-4-2-1-3-7(8)9(16)15-6-5-14;/h1-4H,5-6,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJSNSHLRQAXBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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